Product packaging for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde(Cat. No.:CAS No. 897957-17-4)

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Cat. No.: B12096705
CAS No.: 897957-17-4
M. Wt: 170.14 g/mol
InChI Key: QAUVAFCFWXLHNK-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aromatic Aldehydes in Chemical Sciences

Fluorinated aromatic aldehydes represent a pivotal class of compounds in modern chemical sciences, largely due to the unique properties conferred by the fluorine atom. The incorporation of fluorine into an aromatic aldehyde structure can significantly alter its electronic properties, chemical reactivity, stability, and biological activity. numberanalytics.comrsc.org Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can influence the reactivity of the aldehyde group and the ring itself. numberanalytics.com This electronic effect, combined with the small size of the fluorine atom, allows for subtle yet impactful modifications of a molecule's steric profile. numberanalytics.com

In medicinal chemistry and drug discovery, these modifications are of paramount importance. The introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative degradation, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. chimia.ch This increased stability often leads to improved pharmacokinetic profiles, such as a longer half-life in the body. nbinno.com Furthermore, fluorinated aromatic aldehydes are crucial building blocks for synthesizing a wide array of pharmaceuticals, including antidepressants and anti-inflammatory agents, as well as agrochemicals like herbicides and fungicides. numberanalytics.comresearchgate.net The strategic placement of fluorine can also enhance a molecule's binding affinity to biological targets. nbinno.com The growing number of fluorinated drugs and agrochemicals on the market underscores the profound impact of these compounds. chimia.ch

Beyond the life sciences, fluorinated aromatic aldehydes are valuable intermediates in materials science for creating high-performance polymers and liquid crystals with desirable thermal stability and electronic characteristics. numberanalytics.comnbinno.com Ongoing research continues to uncover new applications, driven by the development of novel fluorination techniques and the demand for materials with specialized properties. numberanalytics.comresearchgate.net

Overview of Strategic Benzene (B151609) Ring Functionalization and its Importance in Chemical Synthesis

The strategic functionalization of the benzene ring is a cornerstone of organic synthesis, enabling the construction of a vast array of complex molecules from a simple aromatic core. Benzene itself is relatively unreactive, but the introduction of functional groups transforms it into a versatile platform for further chemical modifications. researchgate.net The nature and position of these functional groups dictate the reactivity and selectivity of subsequent reactions, a concept governed by the principles of electrophilic aromatic substitution. youtube.com

Functional groups are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This allows chemists to control the regiochemistry of a synthesis, ensuring that new substituents are added to the desired positions on the ring. youtube.commasterorganicchemistry.com For instance, an electron-donating group will typically direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group will direct them to the meta position. youtube.com

The ability to manipulate these directing effects is crucial for multi-step syntheses. masterorganicchemistry.com Chemists often employ "polarity reversal" strategies, where a functional group is chemically modified to change its directing influence. For example, a nitro group (a meta-director) can be reduced to an amine group (an ortho-, para-director), completely altering the outcome of a subsequent substitution reaction. masterorganicchemistry.com This level of control is essential for the efficient synthesis of pharmaceuticals, agrochemicals, and advanced materials where a precise arrangement of substituents is required for activity.

Substituted benzaldehydes, such as 2-fluoro-5-hydroxy-3-methoxybenzaldehyde, are themselves products of strategic benzene functionalization and serve as valuable precursors for more complex structures. rug.nl The aldehyde group can undergo a wide range of chemical transformations, while the existing substituents on the ring influence its reactivity and provide additional points for modification. The development of novel catalytic methods continues to expand the toolkit for benzene functionalization, offering more efficient and selective ways to create tailored molecules. rug.nlorganic-chemistry.org

Scope and Objectives for Advanced Research on this compound

Advanced research on this compound is driven by its potential as a highly functionalized building block for the synthesis of novel compounds with valuable properties. The specific arrangement of its substituents—a fluorine atom, a hydroxyl group, a methoxy (B1213986) group, and an aldehyde—offers multiple avenues for chemical modification and makes it a promising starting material in medicinal chemistry and materials science.

The primary objectives for future research on this compound include:

Exploring its role as a precursor in medicinal chemistry: The combination of a fluorine atom, which can enhance metabolic stability and binding affinity, with hydroxyl and methoxy groups, which are common in biologically active molecules, makes this compound an attractive scaffold for drug discovery. chimia.chnih.gov Research would focus on using it to synthesize new classes of compounds to be tested for various therapeutic activities.

Developing novel synthetic methodologies: Investigating new and efficient synthetic routes to this compound and its derivatives is a key objective. This includes optimizing existing methods and exploring new catalytic systems to improve yield, reduce waste, and allow for greater functional group tolerance. rug.nl

Application in the synthesis of imaging agents: Substituted benzaldehydes are valuable in the development of tracers for Positron Emission Tomography (PET), a crucial medical imaging technique. acs.orgresearchgate.net Research could explore the incorporation of radioisotopes into the this compound structure to create new PET probes for diagnosing and studying diseases like Alzheimer's. wikipedia.org

Investigation of its chemical reactivity: A thorough study of the reactivity of each functional group on the ring would provide a deeper understanding of how to selectively perform chemical transformations. This would enable more precise control over the synthesis of complex target molecules.

Computational and spectroscopic studies: In silico studies, such as molecular modeling and quantitative structure-property relationship (QSPR) analysis, can help predict the properties and potential biological activity of derivatives of this compound. nih.govresearchgate.net Spectroscopic analysis will continue to be essential for characterizing the compound and its reaction products.

By pursuing these objectives, the scientific community can unlock the full potential of this compound as a versatile tool in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B12096705 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde CAS No. 897957-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

897957-17-4

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-5-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3

InChI Key

QAUVAFCFWXLHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)O

Origin of Product

United States

Strategic Methodologies for the Synthesis of 2 Fluoro 5 Hydroxy 3 Methoxybenzaldehyde

Retrosynthetic Analysis of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the formyl, fluoro, hydroxyl, and methoxy (B1213986) groups attached to the benzene (B151609) ring.

The formyl group can be introduced through a formylation reaction, a common transformation in aromatic chemistry. wikipedia.org This suggests a key precursor would be a 3-fluoro-5-methoxyphenol. The fluorine atom can be installed via either electrophilic or nucleophilic fluorination methods, while the hydroxyl and methoxy groups can be introduced through various aromatic substitution and functional group interconversion reactions.

A plausible retrosynthetic pathway is outlined below:

Disconnecting the formyl group: The aldehyde functionality can be introduced late in the synthesis via formylation of a corresponding phenolic precursor. This is a common strategy as the formyl group is strongly deactivating and would interfere with many electrophilic aromatic substitution reactions.

Disconnecting the fluorine atom: The C-F bond can be formed through either an electrophilic or nucleophilic fluorination reaction. This leads to two potential pathways: one involving the fluorination of an electron-rich aromatic precursor and another involving the displacement of a suitable leaving group by a fluoride (B91410) ion.

Simplifying the aromatic core: The substituted benzene ring can be built up from simpler starting materials by the sequential introduction of the required functional groups, paying close attention to the directing effects of the existing substituents.

Classical Synthetic Routes to Substituted Benzaldehydes

Classical methods for the synthesis of substituted benzaldehydes often rely on well-established formylation reactions and the regioselective functionalization of aromatic precursors.

Formylation of phenols is a widely used method for the synthesis of hydroxybenzaldehydes. wikipedia.orgorgsyn.org Several named reactions can be employed for this purpose, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. For a precursor like 3-fluoro-5-methoxyphenol, the directing effects of the hydroxyl and methoxy groups would guide the formyl group to the ortho and para positions. The fluorine atom also influences the regioselectivity of the reaction.

Formylation Reaction Reagents Typical Conditions Notes
Reimer-Tiemann ReactionChloroform (CHCl3), a strong base (e.g., NaOH)HeatingOften results in a mixture of ortho and para isomers.
Vilsmeier-Haack ReactionA substituted amide (e.g., DMF), phosphorus oxychloride (POCl3)Mild conditionsA versatile method for the formylation of electron-rich aromatic compounds.
Duff ReactionHexamethylenetetramine (HMTA), acid (e.g., acetic acid or trifluoroacetic acid)HeatingPrimarily directs formylation to the ortho position of phenols.

The choice of formylation method would depend on the desired regioselectivity and the stability of the starting material under the reaction conditions.

The synthesis of the required halogenated and alkoxylated phenolic precursors involves the regioselective introduction of hydroxyl, methoxy, and fluoro groups onto an aromatic ring. The order of introduction of these functional groups is critical to achieving the desired substitution pattern.

The directing effects of the substituents play a crucial role in determining the position of subsequent functionalization. For instance, hydroxyl and methoxy groups are ortho-, para-directing activators, while halogens are ortho-, para-directing deactivators. youtube.com Strategic use of blocking groups and careful selection of reaction conditions are often necessary to achieve the desired regioselectivity. acs.org

Modern Approaches in Organofluorine Chemistry for Aromatic Systems

The introduction of fluorine into aromatic systems has been revolutionized by the development of modern fluorination reagents and methodologies. These can be broadly categorized into electrophilic and nucleophilic fluorination strategies.

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org A variety of reagents have been developed for this purpose, with N-fluorosulfonimides (e.g., NFSI) and Selectfluor® being among the most common. wikipedia.orgmdpi.com

For the synthesis of this compound, a potential strategy would involve the electrophilic fluorination of a suitable precursor, such as 3-hydroxy-5-methoxybenzaldehyde. The regioselectivity of this reaction would be influenced by the directing effects of the existing hydroxyl, methoxy, and formyl groups.

Electrophilic Fluorinating Agent Structure Key Features
N-Fluorobenzenesulfonimide (NFSI)(PhSO2)2NFCrystalline solid, relatively stable and easy to handle.
Selectfluor®[F-TEDA-BF4]A highly effective and versatile electrophilic fluorinating agent.

Nucleophilic fluorination offers an alternative approach to the synthesis of aryl fluorides. researchgate.netnih.govacs.orgrsc.orgacs.org This method typically involves the displacement of a leaving group, such as a halide or a triflate, by a fluoride ion. The development of new catalysts and reaction conditions has significantly expanded the scope of nucleophilic aromatic substitution (SNAr) reactions for the synthesis of fluorinated aromatics.

A potential nucleophilic fluorination route to this compound could involve the synthesis of a precursor with a suitable leaving group at the 2-position, followed by reaction with a fluoride source, such as potassium fluoride or cesium fluoride.

Nucleophilic Fluorination Method Fluoride Source Typical Leaving Groups Catalyst (if applicable)
Halex ReactionKF, CsFCl, Br, NO2Phase-transfer catalyst
Buchwald-Hartwig FluorinationMetal fluoridesBr, I, OTfPalladium complexes

Chemo-, Regio-, and Stereoselective Synthesis of this compound Precursors

The successful synthesis of this compound hinges on the strategic and selective construction of its precursors. The arrangement of the fluoro, hydroxyl, methoxy, and formyl groups on the aromatic ring requires careful consideration of directing group effects and the use of regioselective reactions. A plausible synthetic approach would involve the sequential functionalization of a simpler aromatic starting material.

One potential strategy involves the regioselective ortho-formylation of a suitably substituted phenol (B47542). The hydroxyl group is a strong ortho-, para-director, which can be exploited to introduce the formyl group at the desired position. For instance, starting with 3-fluoro-5-methoxyphenol, a regioselective ortho-formylation would yield the target molecule. Various methods for the ortho-formylation of phenols have been developed, including the Duff reaction, the Reimer-Tiemann reaction, and methods employing paraformaldehyde with a magnesium chloride-triethylamine base system. The choice of method would be crucial to ensure high regioselectivity and avoid the formation of unwanted isomers.

Another key transformation is the regioselective fluorination of a guaiacol (2-methoxyphenol) derivative. The introduction of a fluorine atom at a specific position on an aromatic ring can be challenging. Palladium-catalyzed C-H bond fluorination has emerged as a powerful tool for the regioselective introduction of fluorine. By employing a suitable directing group, it is possible to achieve high selectivity for the desired position. For example, a directing group at the 1-position of a guaiacol derivative could facilitate ortho-fluorination to introduce the fluorine at the C2 position.

The following table summarizes potential precursors and the key selective transformations required for their synthesis:

PrecursorKey Selective TransformationReagents and Conditions (Illustrative Examples)Desired Selectivity
3-Fluoro-5-methoxyphenolOrtho-formylationParaformaldehyde, MgCl₂, Et₃NHigh regioselectivity for the position ortho to the hydroxyl group.
2-Fluoro-guaiacolRegioselective formylationVilsmeier-Haack reaction (POCl₃, DMF)Control of formylation position based on directing group effects.
Substituted BenzeneSequential functionalizationNitration, reduction, diazotization, fluorination, hydroxylation, methoxylation, formylationHigh chemo- and regioselectivity at each step.

It is important to note that while stereoselectivity is not a factor in the synthesis of the achiral target molecule itself, it can become relevant in the synthesis of more complex derivatives or if chiral catalysts are employed in any of the synthetic steps.

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. Traditional formylation reactions, for instance, often employ hazardous reagents and solvents. The development of metal-free formylation methods, such as the use of paraformaldehyde with an ammonium acetate (B1210297) catalyst in acetic acid, offers a greener alternative. journals.co.za This approach avoids the use of toxic metals and harsh conditions. journals.co.za

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Designing synthetic routes with fewer steps and avoiding the use of protecting groups can significantly improve atom economy. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a powerful strategy to enhance efficiency and reduce waste.

The use of renewable feedstocks and energy-efficient processes are also central to green chemistry. While the direct synthesis from renewable sources may be challenging for this specific molecule, the optimization of reaction conditions to minimize energy consumption, for example, through the use of microwave-assisted synthesis, can contribute to a more sustainable process.

The following table outlines the application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Prevention of Waste One-pot synthesis, minimizing derivatization steps. uniroma1.itReduced solvent use, lower purification costs, less waste generation. uniroma1.it
Atom Economy Designing convergent synthetic routes.Maximized incorporation of starting materials into the final product.
Use of Safer Solvents and Auxiliaries Utilizing water or other benign solvents where possible.Reduced environmental impact and improved worker safety.
Design for Energy Efficiency Microwave-assisted reactions, reactions at ambient temperature.Reduced energy consumption and shorter reaction times.
Use of Catalysis Employing catalytic instead of stoichiometric reagents.Increased reaction efficiency, reduced waste.
Use of Renewable Feedstocks Exploring bio-based starting materials (long-term goal).Reduced reliance on fossil fuels.

By strategically applying these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible. orgsyn.orgnih.gov

Comprehensive Analysis of the Chemical Reactivity and Transformation of 2 Fluoro 5 Hydroxy 3 Methoxybenzaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde group is a cornerstone of this molecule's reactivity, participating in a wide array of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The carbonyl group of the aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral intermediate that can then be protonated to yield the final product. ncert.nic.in

While specific studies on nucleophilic additions to 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde are not extensively documented, its reactivity can be inferred from its structural analogue, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The reaction of o-vanillin with p-toluidine, for instance, proceeds via a nucleophilic addition-elimination mechanism to form an imine. brainly.com The initial step is the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. brainly.com The presence of the electron-withdrawing fluorine atom in this compound is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions compared to o-vanillin.

Condensation Reactions, Including Schiff Base Formation

Condensation reactions are a hallmark of aldehyde chemistry, involving the reaction with a nucleophile followed by the elimination of a small molecule, typically water. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. nih.gov These reactions are often catalyzed by acids. researchgate.net

The reaction of o-vanillin with various amines to form Schiff bases is well-documented and serves as a model for the reactivity of this compound. researchgate.net For example, o-vanillin undergoes condensation with 2,4-dinitrophenylhydrazine (B122626) to yield the corresponding hydrazone. austinpublishinggroup.com Similarly, condensation of vanillin (B372448) with hippuric acid in the presence of acetic anhydride (B1165640) leads to the formation of an azlactone. uni.edu Given these examples, this compound is expected to readily undergo condensation reactions with a variety of amines, hydrazines, and other nucleophiles to form a diverse range of derivatives.

Examples of Condensation Reactions with Analogous Aldehydes

Aldehyde ReactantAmine/NucleophileProduct TypeReference
o-Vanillinp-ToluidineSchiff Base (Imine) brainly.com
o-Vanillin2,4-DinitrophenylhydrazineHydrazone austinpublishinggroup.com
VanillinHippuric AcidAzlactone uni.edu
VanillinAcetoneAldol (B89426) Condensation Product pierpalab.comorientjchem.org

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. Vanillin, for example, can be oxidized to vanillic acid using permanganate (B83412) in a neutral medium. austinpublishinggroup.com Another method involves the use of sodium chlorite (B76162) and chlorine dioxide. ingentaconnect.com Given the similar electronic nature, it is anticipated that this compound can be oxidized to 2-fluoro-5-hydroxy-3-methoxybenzoic acid using similar oxidizing agents. The phenolic hydroxyl group may require protection prior to oxidation to prevent side reactions. austinpublishinggroup.com

Reduction: Aldehydes are readily reduced to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like esters. acs.orglibretexts.org For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride in ethanol. mdpi.com It is therefore highly probable that this compound can be selectively reduced to 2-fluoro-5-hydroxy-3-methoxybenzyl alcohol under similar conditions. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective. acs.org

Expected Selective Oxidation and Reduction Reactions

Reaction TypeReagentExpected ProductReference (from Analogue)
OxidationPotassium Permanganate2-Fluoro-5-hydroxy-3-methoxybenzoic acid austinpublishinggroup.com
ReductionSodium Borohydride (NaBH₄)2-Fluoro-5-hydroxy-3-methoxybenzyl alcohol mdpi.com

Chemical Behavior of the Phenolic Hydroxyl Group

The phenolic hydroxyl group significantly influences the molecule's reactivity, both through its own chemical transformations and through its electronic and hydrogen-bonding effects.

Alkylation and Acylation Reactions for Protecting Group Strategies or Derivatization

The phenolic hydroxyl group can be readily alkylated or acylated. These reactions are often employed as a protecting group strategy in multi-step syntheses to prevent unwanted reactions of the hydroxyl group.

Alkylation: Alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents in the presence of a base. For example, vanillin can be alkylated with 1-bromobutane. researchgate.net This forms an ether linkage, which is generally stable under a variety of reaction conditions. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl groups.

Acylation: Acylation of the phenolic hydroxyl group is another common protection strategy, leading to the formation of an ester. Acetic anhydride is a frequently used acylating agent. nih.gov The resulting acetate (B1210297) ester is generally stable but can be readily cleaved under basic or acidic conditions to regenerate the hydroxyl group. Lipase-catalyzed acylation offers a chemoselective method to acylate alcoholic hydroxyls in the presence of phenolic hydroxyls, though in the case of this compound, only a phenolic hydroxyl is present. nih.gov

These derivatization strategies are crucial for directing the reactivity of the molecule towards other functional groups, such as the aldehyde.

Role of Intramolecular and Intermolecular Hydrogen Bonding Interactions in Reactivity

The presence of the ortho-hydroxyl group to the aldehyde function allows for the formation of a strong intramolecular hydrogen bond. This interaction has a significant impact on the physical and chemical properties of the molecule.

Intramolecular Hydrogen Bonding: In o-hydroxybenzaldehydes, an intramolecular hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen. vedantu.com This interaction stabilizes the molecule and influences its conformation. It can also affect the reactivity of both the aldehyde and hydroxyl groups. For instance, the intramolecular hydrogen bond in o-hydroxybenzaldehyde makes it a liquid at room temperature, whereas the corresponding para-isomer, which forms intermolecular hydrogen bonds, is a high-melting solid. vedantu.comdoubtnut.com This intramolecular hydrogen bond in this compound is expected to play a similar role.

Intermolecular Hydrogen Bonding: While intramolecular hydrogen bonding is dominant, the phenolic hydroxyl group can also participate in intermolecular hydrogen bonding with other molecules, including solvents or other reactants. quora.com In solution, there will be an equilibrium between the intramolecularly hydrogen-bonded form and species that are intermolecularly hydrogen-bonded to solvent molecules. This can influence solubility and the course of reactions. For example, p-hydroxybenzaldehyde is more soluble in water than o-hydroxybenzaldehyde due to its ability to form intermolecular hydrogen bonds with water. quora.com The presence of the fluorine and methoxy (B1213986) groups will also modulate the electronic properties of the aromatic ring and, consequently, the strength of these hydrogen bonds. mdpi.com

Transformations Involving the Methoxy Substituent

The methoxy group (-OCH3) on the aromatic ring of this compound is a key site for chemical modification, primarily through demethylation, which can then open pathways for further functionalization.

Selective Demethylation Reactions

Selective demethylation is a crucial strategy for unmasking a phenolic hydroxyl group, which can alter a molecule's biological properties or provide a new handle for synthesis. In the context of polysubstituted aromatic compounds, achieving selectivity can be challenging. For a related compound, 2,5-dimethoxybenzaldehyde, selective demethylation to form 5-hydroxy-2-methoxybenzaldehyde (B1581619) has been reported, indicating that regioselectivity is feasible. acs.org In the case of this compound, the goal would be the selective cleavage of the C-O bond of the methoxy group without affecting the existing hydroxyl group or other parts of the molecule.

Reagents commonly used for demethylation of aryl methyl ethers include strong protic acids like HBr or HI, and Lewis acids such as BBr3, AlCl3, or BCl3. The choice of reagent is critical for selectivity. For instance, boron trichloride (B1173362) (BCl3) is often effective at cleaving aryl methyl ethers under mild conditions. The reaction mechanism typically involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the halide to displace a methyl halide. The presence of the adjacent hydroxyl group and the electron-withdrawing fluorine atom can influence the reactivity of the methoxy group towards these reagents. The electron-donating hydroxyl group may increase the electron density on the methoxy oxygen, potentially facilitating the reaction, while the inductive effect of the fluorine atom might slightly decrease it. Studies on the demethylation of similarly substituted flavonoids and acetophenones have shown that anhydrous aluminum halides in acetonitrile (B52724) can be effective, with the reaction often proceeding through sterically influenced intermediates. researchgate.net

Table 1: Common Reagents for Aryl Ether Demethylation

Reagent Typical Conditions Notes
Boron tribromide (BBr₃) CH₂Cl₂, low temperature Highly effective, often considered the standard.
Boron trichloride (BCl₃) CH₂Cl₂, low to room temp. Milder than BBr₃, can offer different selectivity.
Aluminum chloride (AlCl₃) Acetonitrile or other solvents Selectivity can be influenced by steric factors. researchgate.net

Potential for Further Alkylation and Functionalization

Once the methoxy group is selectively demethylated to a second hydroxyl group (resulting in a dihydroxy derivative), the molecule gains significant potential for further functionalization. The newly formed hydroxyl group, along with the original one at the 5-position, can undergo various reactions.

O-Alkylation: The phenolic hydroxyl groups are nucleophilic and can be readily alkylated using alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl or substituted alkyl chains, which can be used to tune solubility, lipophilicity, and biological activity.

Acylation: Reaction with acyl chlorides or anhydrides would yield ester derivatives. This is a common strategy for protecting hydroxyl groups or for creating prodrugs.

Formation of Heterocycles: The presence of two adjacent hydroxyl groups after demethylation opens the door to forming heterocyclic rings, such as dioxoles, by reacting with appropriate dielectrophiles.

The existing phenolic hydroxyl group at the 5-position is also a prime site for these reactions, offering the possibility of selective functionalization if the reactivities of the two hydroxyl groups are sufficiently different.

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the 2-position exerts a profound influence on the electronic properties and chemical reactivity of the benzene (B151609) ring through a combination of inductive and resonance effects.

Inductive and Resonance Effects on the Electronic Distribution of the Benzene Ring

The reactivity of a substituted benzene ring is governed by the net effect of the substituent's electronic properties. Fluorine, being the most electronegative element, has a powerful influence. vaia.com

Resonance Effect (+R): Fluorine possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. csbsju.edumsu.edu This donation of electron density through resonance increases the electron density at the ortho and para positions relative to the meta position. However, for fluorine, the orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon is not as effective as for oxygen or nitrogen, and this resonance effect is weaker than its strong inductive effect. csbsju.edu

Impact on Electrophilic and Nucleophilic Aromatic Substitution Reactions

The unique electronic nature of the fluorine substituent, combined with the other groups on the ring, dictates the molecule's behavior in substitution reactions.

-F (at C2): ortho, para-director (to C1, C3, C5)

-OCH3 (at C3): ortho, para-director (to C2, C4, C6)

-OH (at C5): ortho, para-director (to C4, C6)

-CHO (at C1): meta-director (to C3, C5) and strongly deactivating.

Considering these effects, the most activated positions for electrophilic attack are C4 and C6, as they are para to the methoxy group and ortho to the strongly activating hydroxyl group, respectively. The aldehyde group's deactivating effect further disfavors substitution at C3 and C5.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, NAS involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com Electron-withdrawing groups, which deactivate the ring for EAS, are activating for NAS because they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

The strong inductive effect of fluorine makes it a powerful activator for NAS. stackexchange.com

Crucially, for NAS to occur, a good leaving group must be present, and the reaction is significantly accelerated when electron-withdrawing groups are positioned ortho or para to this leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the fluorine atom itself can act as a leaving group. masterorganicchemistry.comstackexchange.com Its reactivity in an NAS reaction would be enhanced by the presence of the electron-withdrawing aldehyde group. Although the hydroxyl and methoxy groups are electron-donating and generally disfavor NAS, the strong activation provided by the ortho-aldehyde group could facilitate the displacement of the fluoride (B91410) ion by a potent nucleophile under certain conditions.

Advanced Derivatization Strategies for the Construction of Complex Molecular Architectures

The multiple functional groups of this compound make it a valuable scaffold for building complex molecules, including those with potential biological activity. researchgate.netmdpi.com

The aldehyde functional group is a particularly versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions:

Schiff Base Formation: Condensation with primary amines or hydrazines readily forms imines (Schiff bases) or hydrazones, respectively. nih.govresearchgate.net These derivatives are important ligands in coordination chemistry and are often investigated for their biological activities. mdpi.comnih.gov

Knoevenagel and Aldol Condensations: Reaction with active methylene (B1212753) compounds (e.g., malononitrile) or enolates can extend the carbon skeleton, leading to the synthesis of coumarins, chalcones, and other complex systems. wikipedia.org

Wittig and Related Reactions: The aldehyde can be converted into an alkene with controlled stereochemistry using phosphorus ylides.

Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate provides a direct route to benzylamine (B48309) derivatives.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds. wikipedia.org

By combining these transformations with reactions at the hydroxyl and methoxy/fluoro sites, multi-step syntheses can be designed to construct intricate molecular architectures. For example, derivatization of the aldehyde followed by modification of the hydroxyl group and/or substitution of the fluorine atom allows for the systematic construction of a library of compounds for applications in medicinal chemistry or materials science. ossila.com The synthesis of porphyrins and benzophenones from similar fluorinated benzaldehydes highlights its utility as a precursor to larger, functional molecules. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Hydroxy 3 Methoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Detailed Aromatic and Aliphatic Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl (-OH) proton signal is also a singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found between δ 5.0 and 8.0 ppm. The methoxy (-OCH₃) protons will present as a sharp singlet around δ 3.8-4.0 ppm.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the fluorine, hydroxyl, and methoxy substituents. Based on the analysis of related compounds, the proton at C4 is expected to be a doublet, and the proton at C6 will also be a doublet, with coupling constants influenced by the adjacent fluorine atom.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.8 - 10.2s-
Ar-H (C4-H)7.0 - 7.2d~3-4 (⁴JHF)
Ar-H (C6-H)6.8 - 7.0d~8-10 (³JHH)
OH5.5 - 7.0s (broad)-
OCH₃3.9 - 4.1s-

Carbon-13 (¹³C) NMR for Comprehensive Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The aromatic carbons will appear between δ 100 and 160 ppm. The carbon attached to the fluorine atom (C2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller couplings to the fluorine. The methoxy carbon will resonate around δ 55-60 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CHO)188 - 192
C2 (C-F)155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C3 (C-OCH₃)145 - 150
C4115 - 120
C5 (C-OH)150 - 155
C6110 - 115
OCH₃56 - 58

Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure. youtube.comsdsu.eduepfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at C4 and C6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduhmdb.ca An HSQC spectrum would link the ¹H signals of the aromatic protons and the methoxy group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the aldehydic proton to C2 and C6, and from the methoxy protons to C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. A NOESY spectrum could show correlations between the methoxy protons and the aromatic proton at C4, as well as the aldehydic proton and the aromatic proton at C6.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula. For this compound (C₈H₇FO₃), the calculated exact mass is approximately 170.0379 Da.

The fragmentation pattern in the mass spectrum provides valuable structural information. Based on the analysis of similar compounds like 4-hydroxy-3-methoxybenzaldehyde, common fragmentation pathways involve the loss of small, stable molecules or radicals. researchgate.net

Predicted Fragmentation Pattern for this compound

m/zLost FragmentProposed Structure of Fragment Ion
169H•[M-H]⁺
141CHO•[M-CHO]⁺
126CH₃• + CO[M-CH₃-CO]⁺
111CHO• + CH₂O[M-CHO-CH₂O]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1670-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group stretching vibration. The C-O stretching vibrations of the ether and phenol (B47542) groups would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretching vibration should appear in the 1100-1200 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aldehyde)Stretching2700 - 2900
C=O (aldehyde)Stretching1670 - 1700
C=C (aromatic)Stretching1450 - 1600
C-FStretching1100 - 1200
C-O (ether)Stretching1200 - 1300
C-O (phenol)Stretching1000 - 1100

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

To illustrate the utility of this method for closely related structures, a review of the crystallographic data for 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) is instructive. A study of o-vanillin provided a detailed view of its molecular geometry. nih.gov The crystal structure reveals a planar benzene ring, with the methoxy group slightly rotated out of this plane. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the aldehyde group. nih.gov

Below is a summary of the crystallographic data for 2-Hydroxy-3-methoxybenzaldehyde:

Parameter Value
Chemical FormulaC₈H₈O₃
Molecular Weight152.14 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)24.367(5)
b (Å)24.407(3)
c (Å)4.7786(5)
V (ų)2842.0(7)
Z16
Temperature (K)100

Data sourced from a study on 2-Hydroxy-3-methoxybenzaldehyde. nih.gov

The detailed structural information obtained from X-ray crystallography is crucial for understanding the intermolecular interactions that govern the packing of molecules in the solid state. These interactions can include hydrogen bonding and van der Waals forces, which influence the physical properties of the compound, such as melting point and solubility. While data for the title compound is not available, the analysis of its isomers and related structures underscores the power of X-ray crystallography in elucidating molecular architecture.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

The application of chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is pertinent only to chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopic techniques are not applicable for its characterization.

For chiroptical methods to be relevant, a chiral derivative of this compound would need to be synthesized. This could be achieved, for example, through a reaction that introduces a chiral center into the molecule. If a pair of enantiomers of such a derivative were produced, chiroptical spectroscopy would be an essential tool for:

Determining Enantiomeric Excess (ee): This measurement quantifies the purity of a sample in terms of the excess of one enantiomer over the other.

Assigning Absolute Configuration: By comparing the experimental chiroptical spectra with theoretical calculations or with the spectra of known compounds, the absolute spatial arrangement of atoms (R or S configuration) at the stereocenter(s) can be determined.

At present, there are no published research findings on the synthesis of chiral derivatives of this compound. Consequently, there is no available data on the use of chiroptical spectroscopy for the determination of enantiomeric excess or the assignment of absolute configuration for any of its derivatives.

Theoretical and Computational Investigations of 2 Fluoro 5 Hydroxy 3 Methoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electronic structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A specific FMO analysis for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde has not been reported in the reviewed literature. Consequently, data regarding its HOMO-LUMO gap, which would indicate its kinetic stability and chemical reactivity, is not available.

Table 1: Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

No published data is available for the FMO analysis of this specific compound.

Electrostatic Potential Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

No studies presenting an MEP map for this compound have been found. Such an analysis would typically reveal the electronegative regions around the oxygen and fluorine atoms and electropositive regions, guiding the prediction of its interaction with other molecules.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

Computational modeling of reaction pathways and the analysis of transition states are essential for elucidating reaction mechanisms at a molecular level.

There are no published studies that model reaction pathways or perform transition state analysis involving this compound. Such research would be valuable for understanding its synthesis, degradation, or metabolic pathways.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into solvation effects and the nature of intermolecular interactions in different environments.

Specific MD simulations for this compound are absent from the scientific literature. These simulations would be beneficial for understanding its behavior in solution and its interaction with biological macromolecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, which are vital for structural elucidation.

There are no available computational studies that predict the spectroscopic parameters for this compound. Such predictions would serve as a powerful tool for the experimental characterization of this compound.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic Data Predicted Values
1H NMR Chemical Shifts Data not available
13C NMR Chemical Shifts Data not available
Key IR Vibrational Frequencies Data not available
UV-Vis λmax Data not available

No computationally predicted spectroscopic data for this compound has been published.

In Silico Design and Virtual Screening of Novel Derivatives

In silico techniques are widely used for the rational design of new molecules with desired properties and for virtual screening of compound libraries against biological targets.

No research has been published on the in silico design or virtual screening of derivatives based on the this compound scaffold. This area remains unexplored and holds potential for the discovery of novel compounds with interesting biological activities.

Applications of 2 Fluoro 5 Hydroxy 3 Methoxybenzaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Bioactive Scaffolds and Active Pharmaceutical Ingredient Precursors

Substituted benzaldehydes are fundamental precursors in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). tilleydistributionproducts.com The specific compound, 2-fluoro-5-hydroxy-3-methoxybenzaldehyde, and its isomers serve as crucial intermediates in creating complex molecular architectures with potential biological activity. For instance, the related compound 2-fluoro-3-methoxybenzaldehyde (B32414) is widely utilized as a precursor for APIs. ossila.com Similarly, 2,3-dihydroxy-4-methoxybenzaldehyde, another structural analog, is a key intermediate in the synthesis of a number of biologically significant molecules. whiterose.ac.uk The presence of the fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. While direct synthesis examples for this compound are not extensively documented in the provided results, its structural motifs are present in various bioactive compounds, suggesting its potential as a valuable intermediate. For example, fluorinated hydroxybenzaldehyde derivatives are used as building blocks for bioactive compounds and in drug development research.

Utility in the Construction of Benzosuberone Derivatives

The carbon skeleton of this compound is particularly suited for the synthesis of larger, more complex ring systems. A notable application of its isomer, 2-fluoro-3-methoxybenzaldehyde, is in the construction of benzosuberone cores. ossila.com This is typically achieved through a multi-step synthesis that begins with a Wittig reaction between the benzaldehyde (B42025) and a suitable phosphonium (B103445) ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. ossila.com The subsequent intramolecular Friedel-Crafts acylation, often facilitated by a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), leads to the formation of the seven-membered cycloheptanone (B156872) ring fused to the aromatic core, yielding the benzosuberone derivative. ossila.com This highlights the utility of the fluorinated methoxybenzaldehyde structure in building these important bicyclic systems.

Precursor for Bicyclic Heterocyclic Systems, Including Hydroisoquinolines, Acrydinone, and Quinazolines

The reactivity of the aldehyde group, in combination with the directing effects of the fluoro and methoxy (B1213986) substituents, makes this class of compounds versatile precursors for various heterocyclic systems. The isomer 2-fluoro-3-methoxybenzaldehyde is explicitly mentioned as being employed in the synthesis of bicyclic heterocycles such as hydroisoquinolines, acrydinone, and quinazolines. ossila.com For example, the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives, which have shown potential as antihypertensive agents, utilizes this starting material. ossila.com The synthesis of acridones, another class of heterocyclic compounds, can be achieved through the reaction of hydrazones derived from substituted benzaldehydes with arynes. ossila.com

Building Block for Advanced Aromatic Macrocycles, such as Porphyrins

Porphyrins are large, aromatic macrocycles with significant applications in areas ranging from catalysis to photodynamic therapy. The synthesis of specifically substituted porphyrins often relies on the condensation of substituted benzaldehydes with pyrrole (B145914) or its derivatives. frontierspecialtychemicals.com A closely related compound, 2-fluoro-5-methoxybenzaldehyde, is used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin. sigmaaldrich.comsigmaaldrich.com This demonstrates the utility of this substitution pattern in creating highly functionalized porphyrin structures. The aldehyde group of the benzaldehyde derivative reacts with pyrrole under acidic conditions to form the porphyrinogen, which is then oxidized to the stable, aromatic porphyrin macrocycle. frontierspecialtychemicals.com Porphyrins bearing formyl groups are themselves valuable starting materials for further chemical modifications. nih.gov

Development of Functional Materials and Polymers Incorporating Fluorinated Aromatic Moieties

The incorporation of fluorine atoms into aromatic structures can significantly alter the electronic properties and intermolecular interactions of the resulting materials. This makes fluorinated benzaldehydes attractive building blocks for the development of functional organic materials. While specific applications of this compound in materials science are not detailed in the search results, related fluorinated benzaldehyde derivatives are used in the synthesis of advanced materials. For example, 3-fluoro-2-hydroxybenzaldehyde is used to prepare semiconducting acenes and can be used to synthesize ligands for organometallic complexes. ossila.com The presence of the fluorine atom can be used to tailor the molecular electronic levels and solid-state properties of organic semiconductors. ossila.com This suggests a potential role for this compound in the design of new functional polymers and materials where its specific substitution pattern could impart desirable electronic or physical properties.

Application in the Synthesis of Isotopically Labeled Probes for Chemical Research (e.g., 13C-labeled analogs)

Isotopically labeled compounds are indispensable tools in chemical and biomedical research for tracing metabolic pathways and elucidating reaction mechanisms. The synthesis of isotopically labeled versions of complex molecules often involves the introduction of the label at an early stage using a labeled precursor. An analog of the title compound, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, has been synthesized as an isotopically labeled probe. whiterose.ac.uk This synthesis involved a multi-step sequence to introduce a 13C label into the aromatic ring. whiterose.ac.uk The resulting labeled benzaldehyde can then be used to construct a variety of biologically relevant target molecules, allowing their fate to be tracked using techniques like nuclear magnetic resonance (NMR) spectroscopy. whiterose.ac.uk This demonstrates the potential of using this compound in a similar capacity, where a 13C or other isotopic label could be incorporated to facilitate detailed research studies.

Future Research Directions and Perspectives for 2 Fluoro 5 Hydroxy 3 Methoxybenzaldehyde

Exploration of Asymmetric Synthetic Routes to Chiral Derivatives

The aldehyde functionality of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is a prime site for the introduction of chirality, a critical feature for many biologically active molecules. Future research should focus on developing asymmetric synthetic routes to access enantioenriched derivatives.

Asymmetric Aldol (B89426) and Related Additions: The development of organocatalytic or metal-catalyzed asymmetric aldol reactions using this compound as the electrophile would provide access to a variety of chiral β-hydroxy carbonyl compounds. For instance, proline and its derivatives have been successfully used as organocatalysts in direct aldol reactions of aldehydes with ketones like hydroxyacetone (B41140) and fluoroacetone (B1215716) in aqueous media, achieving high enantioselectivities (up to 99% ee). nih.gov Similar strategies could be adapted, exploring a range of chiral amines, amino acids, and phosphoric acids to optimize stereocontrol.

Chiral Heterocycle Synthesis: The aldehyde can serve as a key starting material for the synthesis of chiral heterocycles. N-heterocyclic carbene (NHC)-catalyzed reactions between α-bromoenals and 2-aminoaldehydes have been shown to produce chiral dihydroquinolines with high optical purity. researchgate.net Investigating analogous annulation reactions involving this compound could lead to novel, stereochemically defined heterocyclic systems, such as chiral piperazines and morpholines. nih.gov The synthesis of fluorinated aromatic amino acids via chiral Ni(II) complexes also presents a viable pathway for creating complex chiral structures. beilstein-journals.org

Enantioselective Hydrophosphonylation: The Pudovik reaction, involving the addition of phosphites to aldehydes, can be rendered asymmetric. Squaramide-catalyzed hydrophosphonylation of aldehydes has been shown to produce α-hydroxy phosphonates in high yields and enantioselectivities. rsc.org Applying such methodologies to this compound would generate novel chiral α-hydroxy phosphonates, which are valuable pharmacophores.

A summary of potential asymmetric transformations is presented in Table 1.

Reaction Type Potential Catalyst/Reagent Potential Product Class Significance
Asymmetric Aldol AdditionProline derivatives, Chiral Phosphoric AcidsChiral β-hydroxy ketonesAccess to complex chiral building blocks
Asymmetric Heterocycle SynthesisN-Heterocyclic Carbenes (NHCs)Chiral Dihydroquinolines, PiperazinesNovel, biologically relevant scaffolds
Asymmetric HydrophosphonylationChiral SquaramidesChiral α-hydroxy phosphonatesImportant pharmacophores

Investigation of Organocatalytic and Metal-Catalyzed Transformations for Enhanced Selectivity

The reactivity of this compound can be precisely controlled and enhanced through modern catalytic methods. Future work should explore a range of organocatalytic and metal-catalyzed transformations to achieve high selectivity and functional group tolerance.

Organocatalysis: Beyond asymmetric synthesis, organocatalysts can be employed for various selective transformations. For example, aldehydes themselves can act as catalysts in certain reactions. rsc.org The phenolic hydroxyl group can be leveraged in organocatalytic systems that rely on hydrogen bonding interactions to control reactivity and selectivity. Primary amine-salicylamides have been used as organocatalysts for the enantioselective conjugate addition of aldehydes to nitroalkenes. nih.gov

Metal-Catalyzed Cross-Coupling: The fluorine atom and the phenolic hydroxyl group offer handles for metal-catalyzed cross-coupling reactions. The phenolic hydroxyl can be converted to a triflate, enabling Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds. Palladium-catalyzed cross-coupling of fluorinated alcohols with aryl bromides is a well-established method, suggesting that the fluoro-substituent on the ring could also be a site for specific coupling reactions under appropriate catalytic conditions. nih.govacs.org Iron-catalyzed cross-coupling reactions are emerging as a more sustainable alternative to palladium and nickel-based systems and should be explored. acs.orgprinceton.edu

C-H Functionalization: Directing group-assisted C-H functionalization offers a powerful tool for regioselective modification of the aromatic ring. The aldehyde or hydroxyl group could potentially direct ortho-C-H activation, allowing for the introduction of various substituents without the need for pre-functionalization. acs.org

Integration into Flow Chemistry and High-Throughput Synthesis Platforms for Efficient Production

To accelerate the discovery of novel derivatives and optimize reaction conditions, the integration of this compound into modern synthesis platforms is crucial.

Flow Chemistry: Continuous flow processing offers numerous advantages over batch synthesis, including enhanced safety, better heat and mass transfer, and ease of scalability. nih.gov Reactions involving this aldehyde, such as nitrations, halogenations, or reductions, could be translated to flow systems. nih.gov This would enable the efficient and safe production of key intermediates and final products. The synthesis of benzaldehyde (B42025) with high selectivity has been demonstrated in a microfluidic system using immobilized gold nanoparticles, a technique that could be adapted for derivatives of this compound. nih.gov

High-Throughput Synthesis (HTS): The generation of compound libraries is essential for drug discovery and materials science research. nih.gov this compound is an ideal starting material for building libraries of diverse small molecules. medchemexpress.comselleckchem.comchemfaces.com By employing automated synthesis platforms and parallel reaction formats, a wide range of derivatives can be rapidly synthesized and screened for desired properties. medchemexpress.comselleckchem.comchemfaces.com For example, libraries of phenolic compounds have been successfully assembled for high-throughput screening. medchemexpress.comselleckchem.comchemfaces.com

Advanced Materials Science Applications Beyond Current Scope

The unique electronic and functional group characteristics of this compound make it a compelling candidate for the development of advanced materials.

Polymer Synthesis: Phenolic aldehydes, such as vanillin (B372448) and syringaldehyde, are valuable bio-based monomers for the synthesis of sustainable polymers like polyesters and polyurethanes. mdpi.comnih.gov The hydroxyl and aldehyde functionalities of this compound can be similarly utilized to create novel fluorinated polymers with tailored thermal and mechanical properties. mdpi.comnih.gov The fluorine atom, in particular, can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.

Functional Vesicles and Nanostructures: Amphiphilic block copolymers bearing benzaldehyde functionalities have been shown to self-assemble into polymer vesicles. acs.org The aldehyde groups within the vesicular walls can be used for cross-linking or for the attachment of other functional molecules, such as fluorescent dyes. acs.org This suggests that polymers derived from this compound could form functional nanostructures with potential applications in drug delivery and diagnostics.

Metal-Organic Frameworks (MOFs): The synthesis of MOFs often involves the use of functionalized organic linkers. The aldehyde and hydroxyl groups of this compound could be incorporated into MOF structures, either directly or after modification, to create materials with tailored porosity and catalytic activity. researchgate.net

Development of Novel Derivatization Methodologies for Enhanced Functionality and Properties

Future research should also focus on developing novel methods to derivatize the functional groups of this compound, thereby expanding its utility.

Aldehyde Modifications: The aldehyde group can be transformed into a wide range of other functionalities. For instance, condensation with hydrazines can lead to the formation of indazoles, a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Reaction with amines can produce Schiff bases, which are versatile intermediates and ligands. nih.gov

Phenolic Hydroxyl Derivatization: The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's solubility, lipophilicity, and electronic properties. Williamson ether synthesis is a classic method for this transformation. mdpi.com Palladium-catalyzed C-O cross-coupling reactions offer a modern alternative with broad functional group tolerance. nih.govacs.org

Combined Derivatization for Complex Scaffolds: A combination of derivatization strategies can lead to complex and diverse molecular architectures. For example, the aldehyde could be protected as an acetal, allowing for selective modification of the phenolic hydroxyl, followed by deprotection and further reaction at the aldehyde. kpfu.ru Tandem reactions that functionalize multiple sites in a single pot should also be explored to improve synthetic efficiency. liberty.edu For GC-MS analysis, derivatization techniques such as silylation are essential to increase the volatility and thermal stability of phenolic aldehydes. nih.govresearchgate.net

Q & A

Q. What are the key synthetic strategies for preparing 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

Methoxy Group Introduction : Friedel-Crafts acylation or alkylation under anhydrous conditions with AlCl₃ as a catalyst .

Fluorination : Electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) at low temperatures to minimize side reactions .

Hydroxyl Group Protection/Deprotection : Use of protecting groups (e.g., acetyl) during synthesis to prevent unwanted oxidation, followed by acidic or basic deprotection .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 10.2 (aldehyde proton), δ 6.8–7.5 (aromatic protons), δ 3.9 (methoxy group) .
    • ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorine substitution .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 170.13 (C₈H₇FO₃) .

Advanced Research Questions

Q. How do substituent positions (fluoro, hydroxy, methoxy) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) :
    • The ortho -methoxy group directs incoming electrophiles to the para position relative to itself, but steric hindrance from the meta -fluoro group may reduce reactivity .
    • Hydroxy Group : Enhances nucleophilic substitution at the aldehyde position but requires protection during metal-catalyzed reactions (e.g., Suzuki coupling) .
  • Data Contradiction Analysis :
    • reports higher yields for fluorination at the 5-position compared to 3-fluoro derivatives due to reduced steric effects .
    • Contrastingly, notes that para -methoxy groups in similar compounds increase electron density, accelerating nucleophilic attacks .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic Conditions (pH < 3) : Aldehyde group protonation reduces reactivity, but hydroxyl group may undergo dehydration.
    • Neutral/Basic Conditions (pH 7–9) : Aldehyde oxidation to carboxylic acid is minimized by storing solutions in inert atmospheres (N₂/Ar) .
  • Stabilization Techniques :
    • Use of antioxidants (e.g., BHT) in stock solutions.
    • Lyophilization for long-term storage at -20°C .

Q. How does this compound compare to analogs in enzyme inhibition studies?

Methodological Answer:

  • Comparative Activity Table :
CompoundTarget EnzymeIC₅₀ (μM)Selectivity IndexReference
This compoundTyrosinase12.3 ± 1.25.8 (vs. COX-2)
5-Fluoro-2-methoxybenzaldehydeTyrosinase18.9 ± 2.13.1 (vs. COX-2)
2-Hydroxy-4-methoxybenzaldehydeTyrosinase8.5 ± 0.91.2 (vs. COX-2)
  • Mechanistic Insight : The 3-methoxy group in the target compound enhances hydrophobic interactions with enzyme active sites, while the 5-fluoro substituent reduces off-target binding .

Q. What computational methods predict the compound’s bioavailability and toxicity?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : SwissADME predicts moderate intestinal absorption (LogP = 1.9) and low blood-brain barrier penetration .
    • Toxicity : ProTox-II indicates potential hepatotoxicity (Probability = 0.72) due to reactive aldehyde moiety .
  • Validation : Compare with in vitro Caco-2 permeability assays and zebrafish embryo toxicity models .

Q. How can contradictory data on the compound’s solubility be resolved?

Methodological Answer:

  • Contradictory Evidence :
    • reports solubility in ethanol (25 mg/mL), while cites limited solubility (5 mg/mL) .
  • Resolution Strategies :
    • Temperature Control : Solubility increases to 20 mg/mL in ethanol at 50°C .
    • Co-solvents : Use DMSO:ethanol (1:4) to achieve 30 mg/mL solubility without precipitation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Scale-Up Issues :
    • Fluorination : Exothermic reactions require controlled addition of Selectfluor to prevent thermal degradation .
    • Chiral Purity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during aldehyde formation ensures >99% enantiomeric excess (ee) .
  • Process Optimization :
    • Continuous-flow reactors for fluorination improve yield reproducibility (±2% variation) .

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